molecular formula C8H5F3O3 B037468 2,4,5-Trifluoro-3-methoxybenzoic acid CAS No. 112811-65-1

2,4,5-Trifluoro-3-methoxybenzoic acid

Cat. No. B037468
M. Wt: 206.12 g/mol
InChI Key: YVJHZWWMKFQKDC-UHFFFAOYSA-N
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Patent
US07893267B2

Procedure details

5.0 mL of conc. HNO3 at 0° C. was slowly treated with 10.0 mL of conc. H2SO4, then 4.12 g (20 mmol) of 3-methoxy-2,4,5-trifluoro-benzoic acid. The reaction mixture was warmed to room temperature and stirred overnight. The mixture was poured in to a beaker containing ice. The resulting solid was collected by filtration, washed with cold water and dried to produce 4.0 g (16 mmol, 80%) of 3-methoxy-6-nitro-2,4,5-trifluoro-benzoic acid. LCMS: 252 (M+1)+.
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
4.12 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].OS(O)(=O)=O.[CH3:10][O:11][C:12]1[C:13]([F:23])=[C:14]([CH:18]=[C:19]([F:22])[C:20]=1[F:21])[C:15]([OH:17])=[O:16]>>[CH3:10][O:11][C:12]1[C:13]([F:23])=[C:14]([C:18]([N+:1]([O-:4])=[O:2])=[C:19]([F:22])[C:20]=1[F:21])[C:15]([OH:17])=[O:16]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
10 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
4.12 g
Type
reactant
Smiles
COC=1C(=C(C(=O)O)C=C(C1F)F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was poured in to a beaker
ADDITION
Type
ADDITION
Details
containing ice
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C(=C(C(=O)O)C(=C(C1F)F)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 16 mmol
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.